![molecular formula C8H14ClNO2 B13619519 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13619519.png)
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is a compound that belongs to the bicyclo[1.1.1]pentane family. This compound is characterized by its unique bicyclic structure, which consists of three interconnected cyclopropane rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods allow for the installation of various functional groups at the bridgehead positions, making the synthesis highly versatile.
Industrial Production Methods
Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, often involves the use of flow chemistry techniques. These methods enable the efficient production of the compound in multigram quantities, which is essential for industrial applications .
化学反应分析
Types of Reactions
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include amides, nitriles, alcohols, aldehydes, and various substituted derivatives. These products are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex bicyclic compounds.
Biology: It is used in the study of bioisosteres, which are molecules that mimic the biological properties of other compounds.
作用机制
The mechanism of action of 3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to fit into binding sites that are typically occupied by other bioisosteres. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane: The simplest member of the bicyclic bridged compounds family, used as a bioisostere for phenyl rings.
[1.1.1]Propellane: A related compound used in the synthesis of various bicyclic derivatives.
Uniqueness
3-(2-Aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride is unique due to its combination of an aminoethyl group and a carboxylic acid group on the bicyclo[1.1.1]pentane core. This combination provides a versatile platform for further functionalization and application in various fields .
属性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC 名称 |
3-(2-aminoethyl)bicyclo[1.1.1]pentane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-2-1-7-3-8(4-7,5-7)6(10)11;/h1-5,9H2,(H,10,11);1H |
InChI 键 |
PAHJVRSTCMFVOD-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2)C(=O)O)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2,6-Dichlorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13619456.png)
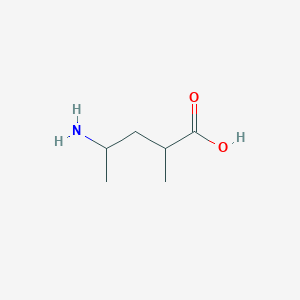
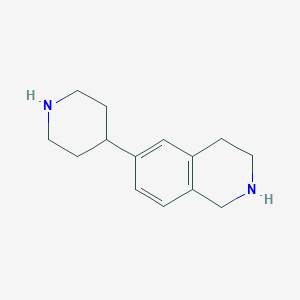
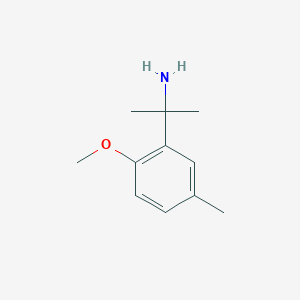
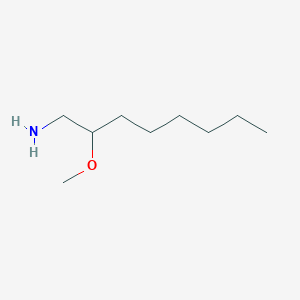

![2',4',6'-Trimethyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13619484.png)
![5'h-4-Azaspiro[bicyclo[2.2.2]octane-2,4'-oxazol]-2'-amine](/img/structure/B13619485.png)
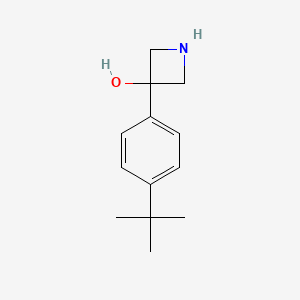
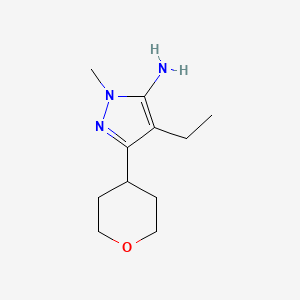
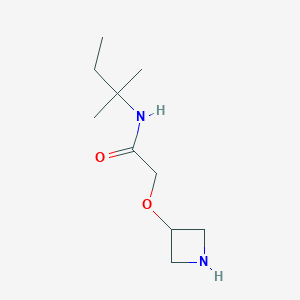
![Tert-butyl3-[(5-bromopyrimidin-2-yl)methyl]azetidine-1-carboxylate](/img/structure/B13619500.png)
![7-Fluorobenzo[d]isoxazole](/img/structure/B13619512.png)
